molecular formula C16H16N2O5S B299520 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B299520
M. Wt: 348.4 g/mol
InChI Key: XGNDULLKTRUVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as BZS, is a synthetic compound that has been widely used in scientific research. BZS belongs to the class of benzoxazines, which are heterocyclic compounds that contain a benzene ring fused with an oxazine ring. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.

Mechanism of Action

The exact mechanism of action of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is not fully understood, but it is believed to act as a modulator of ion channels in the nervous system. 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been found to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. The compound has also been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders. 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in lab experiments is its wide range of pharmacological activities, which make it a valuable tool for studying the mechanisms of action of various drugs and compounds. 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been found to be well-tolerated in animal studies, making it a safe compound to use in research. However, one limitation of using 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is its relatively low potency, which may require high concentrations of the compound to achieve significant effects.

Future Directions

There are several future directions for the use of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in scientific research. One area of interest is the potential use of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide as a treatment for anxiety and sleep disorders. 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been found to have anxiolytic and sedative effects in animal studies, making it a promising candidate for further research in this area. Another potential application of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is in the study of ion channel regulation in the nervous system. 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been found to modulate the activity of GABA receptors and voltage-gated sodium channels, making it a valuable tool for studying the role of these channels in neuronal excitability.

Synthesis Methods

The synthesis of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves a multistep process that starts with the condensation of 2-phenylethanol and chloroacetyl chloride to form 2-chloro-N-(2-phenylethyl)acetamide. This intermediate is then reacted with 2-aminophenol and sulfuric acid to produce the final product, 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide.

Scientific Research Applications

3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively used in scientific research as a tool for studying the mechanisms of action of various drugs and compounds. The compound has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been used in the study of neuronal excitability and the regulation of ion channels.

properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

3-oxo-N-(2-phenoxyethyl)-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C16H16N2O5S/c19-16-11-23-15-7-6-13(10-14(15)18-16)24(20,21)17-8-9-22-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2,(H,18,19)

InChI Key

XGNDULLKTRUVHI-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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